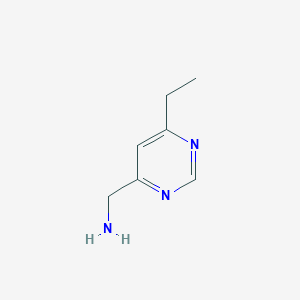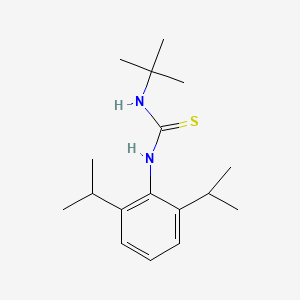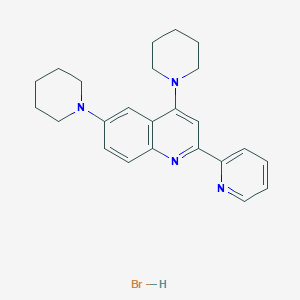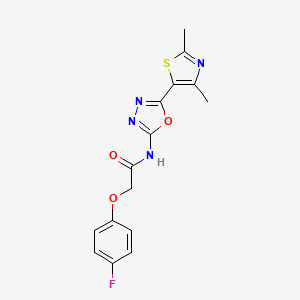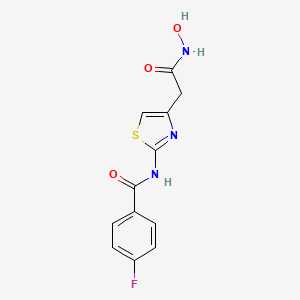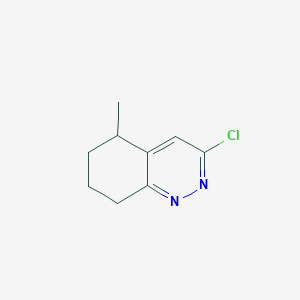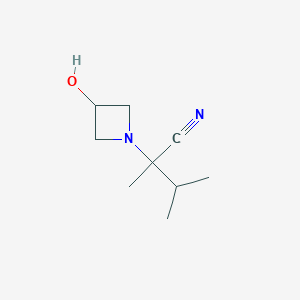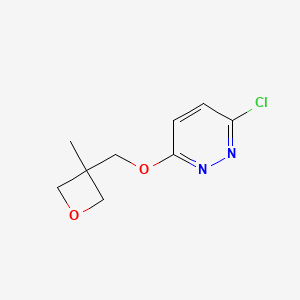![molecular formula C8H13NO4S B14866922 1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide](/img/structure/B14866922.png)
1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-9-thia-4-azaspiro[55]undecan-5-one 9,9-dioxide is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities
Preparation Methods
The synthesis of 1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide typically involves multi-step synthetic routes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst, leading to the formation of the spirocyclic structure . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and leading to the death of the bacterium. Other molecular targets and pathways may also be involved, depending on the specific application.
Comparison with Similar Compounds
1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the sulfur atom, resulting in different chemical properties and biological activities.
1,4,9-Triazaspiro[5.5]undecan-2-one:
The uniqueness of this compound lies in its combination of oxygen, sulfur, and nitrogen atoms within the spirocyclic framework, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C8H13NO4S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
9,9-dioxo-1-oxa-9λ6-thia-4-azaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C8H13NO4S/c10-7-8(13-4-3-9-7)1-5-14(11,12)6-2-8/h1-6H2,(H,9,10) |
InChI Key |
DVJRTXUSZHQTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC12C(=O)NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


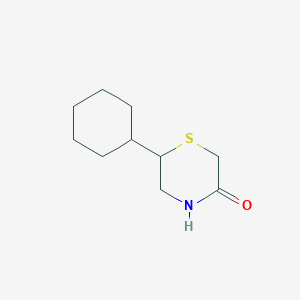
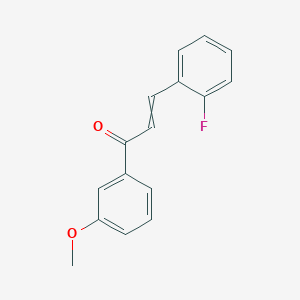
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)
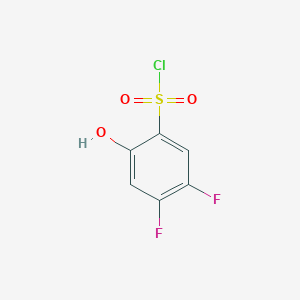
![(2E)-3-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]acrylic acid](/img/structure/B14866857.png)

